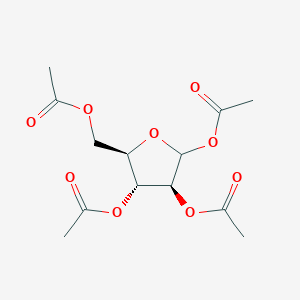
D-Arabinofuranose, tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinofuranose, tetraacetate is a derivative of D-arabinofuranose, a five-carbon sugar that is part of the pentose family. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose molecule. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Arabinofuranose, tetraacetate can be synthesized through the acetylation of D-arabinofuranose. The process typically involves the reaction of D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
D-Arabinofuranose, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Formation of arabinonic acid derivatives.
Reduction: Formation of D-arabinofuranose.
Substitution: Formation of various substituted arabinofuranose derivatives.
Scientific Research Applications
D-Arabinofuranose, tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of polysaccharides in cell walls.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of D-arabinofuranose, tetraacetate involves its interaction with specific enzymes and molecular targets. In biological systems, it can be incorporated into polysaccharides, affecting their structure and function. The acetyl groups can also be hydrolyzed, releasing acetic acid and the parent sugar, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Ribofuranose, tetraacetate: Similar in structure but derived from ribose instead of arabinose.
D-Xylofuranose, tetraacetate: Another similar compound derived from xylose.
D-Glucopyranose, tetraacetate: Derived from glucose and has a pyranose ring structure.
Uniqueness
D-Arabinofuranose, tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical properties. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
61826-42-4 |
|---|---|
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 |
InChI Key |
IHNHAHWGVLXCCI-FKJOKYEKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


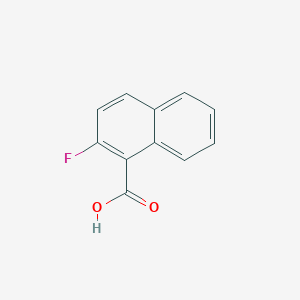

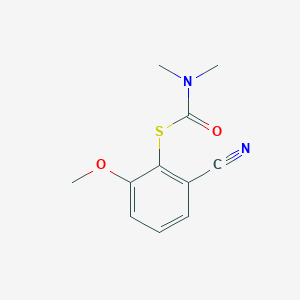

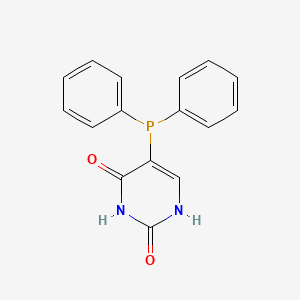
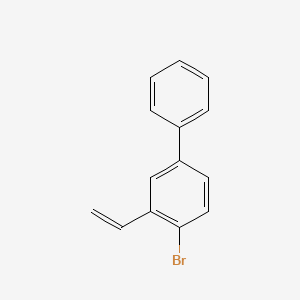
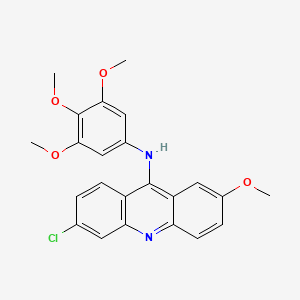
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
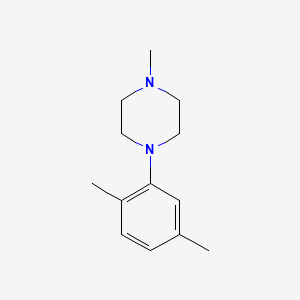

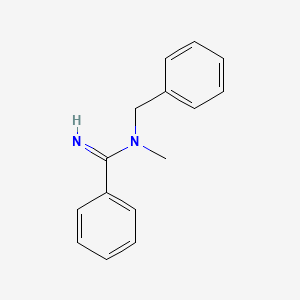
![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
